Engineering Peptidomimetics: A Technical Guide to (S)-3-Amino-6-phenylhex-5-enoic Acid
Engineering Peptidomimetics: A Technical Guide to (S)-3-Amino-6-phenylhex-5-enoic Acid
Introduction & Strategic Relevance
In the evolving landscape of modern drug discovery, the limitations of native alpha-peptides—namely poor oral bioavailability and rapid proteolytic degradation—have driven a paradigm shift toward peptidomimetics. At the core of this structural revolution are unnatural beta-amino acids. (S)-3-Amino-6-phenylhex-5-enoic acid is a highly specialized, chiral beta-homoamino acid derivative that has emerged as a critical building block for constructing conformationally restricted, proteolysis-resistant therapeutics.
By inserting an additional methylene group into the peptide backbone and introducing a rigidified styryl-like (phenylalkenyl) side chain, this molecule provides unique spatial geometries. As a Senior Application Scientist, I have observed firsthand how integrating this specific moiety can rescue a failing peptide candidate by simultaneously enhancing its half-life and its binding affinity to deep, hydrophobic protein clefts.
Chemical Identity & Physical Properties
Understanding the physicochemical parameters of (S)-3-Amino-6-phenylhex-5-enoic acid is foundational for predicting its behavior in solid-phase peptide synthesis (SPPS) and biological systems. The presence of the trans-alkene (5E) restricts the degrees of freedom compared to a fully saturated hexanoic acid, locking the terminal phenyl ring in an extended conformation.
Table 1: Structural and Physical Data
| Property | Value |
| IUPAC Name | (3S,5E)-3-amino-6-phenylhex-5-enoic acid |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Number (Fmoc-protected) | 270596-45-7 |
| CAS Number (Boc-protected) | 270596-44-6 |
| CAS Number (R-enantiomer, HCl) | 332064-71-8 |
| Boiling Point (Predicted) | ~440.6 °C at 760 mmHg |
| Storage Temperature | 2-8 °C (Desiccated) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM (Protected forms) |
Data supported by chiral synthesis specifications from [1].
Mechanistic Rationale in Drug Design
The integration of (S)-3-Amino-6-phenylhex-5-enoic acid into a therapeutic sequence is rarely arbitrary; it is a calculated structural intervention driven by three mechanistic pillars:
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Evasion of Proteolytic Cleavage: Native proteases are stereospecifically evolved to recognize the alpha-amino acid backbone. The insertion of the beta-carbon shifts the amide bond out of the enzyme's catalytic triad register, conferring near-total resistance to exopeptidases and endopeptidases.
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Conformational Rigidity: The C5=C6 double bond acts as a rigid spacer. Unlike a flexible aliphatic chain, this alkene restricts the conformational entropy of the molecule. When binding to a target receptor, the pre-organized structure minimizes the entropic penalty of binding, thereby increasing the overall thermodynamic affinity ( ΔG ).
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Hydrophobic & π−π Interactions: The terminal phenyl group is perfectly positioned to engage in π−π stacking with aromatic residues (like Tryptophan or Tyrosine) within target protein pockets, or to fill deep hydrophobic clefts, a strategy heavily utilized in disrupting protein-protein interactions (PPIs).
Figure 1: Pharmacological mechanism of (S)-3-Amino-6-phenylhex-5-enoic acid in p53-MDM2 modulation.
Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)
Coupling beta-amino acids with bulky, rigid side chains poses a significant kinetic challenge during SPPS. Standard HBTU/DIPEA activation often leads to incomplete couplings and deletion sequences due to steric hindrance at the beta-carbon.
Protocol: Optimized Fmoc-SPPS Integration
Reagents Required: Rink Amide AM resin, Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid, HATU, DIPEA, Piperidine, DMF, DCM, Kaiser Test Kit.
Step-by-Step Methodology:
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Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in 5 mL of Dimethylformamide (DMF) for 30 minutes at room temperature.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Causality: This base-catalyzed β -elimination removes the Fmoc protecting group, exposing the primary amine. Wash thoroughly with DMF (5 × 1 min) to remove residual base.
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Activation Cocktail Preparation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-(S)-3-Amino-6-phenylhex-5-enoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Causality: The slight substoichiometric ratio of HATU (2.9 eq vs 3.0 eq amino acid) is a critical safeguard to prevent unreacted uronium species from capping the free amine on the resin.
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Coupling: Transfer the activated ester solution to the resin. Agitate gently for 2 hours at room temperature. The extended time compensates for the steric bulk of the cinnamyl-like side chain.
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Validation (Kaiser Test): Extract a few resin beads and perform a colorimetric Kaiser test.
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Yellow beads: Coupling is complete. Proceed to step 6.
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Blue beads: Free amines remain. Perform a second coupling cycle using an orthogonal activation chemistry (e.g., DIC/Oxyma) to overcome sequence-specific folding.
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Washing & Cleavage: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Cleave the final peptide using a standard TFA/TIPS/Water (95:2.5:2.5) scavenger cocktail for 2 hours.
Figure 2: Optimized SPPS workflow for sterically hindered beta-amino acids.
Pharmacological Applications
The unique architecture of (S)-3-Amino-6-phenylhex-5-enoic acid has been leveraged in several high-profile therapeutic domains:
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p53-MDM2 Protein-Protein Interaction Inhibitors: The human transcription factor p53 is a critical tumor suppressor. MDM2 negatively regulates p53 by binding to its transactivation domain. Peptidomimetic macrocycles incorporating this unnatural amino acid have been engineered to mimic the α -helical interface of p53. The rigid phenylalkenyl side chain perfectly occupies the deep hydrophobic cleft of MDM2, preventing p53 degradation and restoring apoptosis in cancer cells 2 [2].
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Peptidomimetic Macrocycles: Companies like Aileron Therapeutics have utilized derivatives of this compound to synthesize stapled peptides and macrocycles. The beta-amino acid backbone provides the necessary flexibility to form stable macrocyclic rings while ensuring the resulting drug is highly resistant to serum proteases3 [3].
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JAK1 Selective Inhibitors: In the treatment of autoimmune diseases (e.g., rheumatoid arthritis), selective inhibition of the Janus kinase 1 (JAK1) pathway is crucial. (S)-3-Amino-6-phenylhex-5-enoic acid acts as a highly specific structural motif in small-molecule and pseudo-peptide JAK1 inhibitors, providing selectivity over other JAK family members through precise spatial interactions within the kinase ATP-binding pocket4 [4].
Conclusion
(S)-3-Amino-6-phenylhex-5-enoic acid is far more than a simple chemical intermediate; it is a precision-engineered tool for overcoming the inherent biological limitations of native peptides. By mastering its physical properties and the nuances of its synthetic integration, researchers can unlock new frontiers in macrocyclic drug design, target previously "undruggable" protein-protein interactions, and develop therapeutics with unprecedented stability and efficacy.
References
- CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid)
- WO 2020/023502 A1 - MDM2/p53 Inhibitors Source: Googleapis / WIPO URL
- Source: Google Patents (Aileron Therapeutics, Inc.)
- US20240270705A1 - Compounds selective for JAK1 and methods of use Source: Google Patents URL

